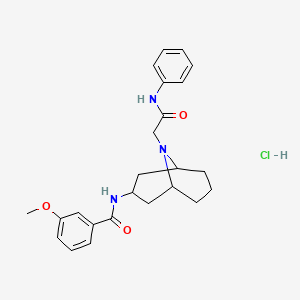

CID 6602529

Description

CID 6602529 is a chemical compound characterized through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation, as part of studies on CIEO (likely a plant-derived essential oil or extract) . The compound was isolated and quantified across multiple fractions during vacuum distillation, with its presence confirmed via GC-MS total ion chromatograms and mass spectral analysis (Figure 1B–D) .

Properties

IUPAC Name |

N-[9-(2-anilino-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl]-3-methoxybenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3.ClH/c1-30-22-12-5-7-17(13-22)24(29)26-19-14-20-10-6-11-21(15-19)27(20)16-23(28)25-18-8-3-2-4-9-18;/h2-5,7-9,12-13,19-21H,6,10-11,14-16H2,1H3,(H,25,28)(H,26,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXDMFIXVDWJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6602529, we compare it with structurally and functionally analogous compounds referenced in the evidence. These comparisons are based on PubChem CID entries and their associated research contexts:

Table 1: Structural and Functional Comparison of this compound with Analogs

*Inferred from chromatographic behavior and structural depictions in .

Key Comparisons

Structural Similarities to Betulin (CID 72326) Betulin, a lupane-type triterpenoid, shares a polycyclic backbone with this compound, as suggested by the latter’s GC-MS profile (Figure 1B) . However, betulin contains hydroxyl groups at C-3 and C-28, which are critical for its bioactivity (e.g., inhibition of hepatitis C virus entry) . This compound’s functional groups remain uncharacterized, limiting direct mechanistic comparisons.

Functional Contrast with DHEAS (CID 12594) DHEAS, a sulfated neurosteroid, is structurally distinct due to its androstane core and sulfate moiety, which enhance solubility and receptor binding . While this compound’s GC-MS data suggest a non-polar terpenoid/steroid structure, its lack of polar groups (e.g., sulfate) may limit overlap with DHEAS’s physiological roles.

Divergence from Oscillatoxin Derivatives

- Oscillatoxin D (CID 101283546) and its analogs are macrocyclic polyketides with potent cytotoxicity against cancer cells . Their complex lactone rings and methyl branches contrast sharply with this compound’s simpler, possibly linear or fused-ring structure, as inferred from Figure 1A .

Industrial Relevance vs. BSP (CID 5345) BSP, a sulfonated aromatic compound, is used diagnostically to assess liver function. Its sulfonate groups enable rapid excretion, whereas this compound’s non-polar structure (evidenced by GC-MS retention behavior) suggests applications in fragrance or lipid-based industries .

Research Findings and Limitations

- Analytical Gaps : The absence of NMR or X-ray crystallography data for this compound limits definitive structural classification. Its bioactivity and mechanism of action are also undocumented in the provided evidence.

- Industrial Potential: Its volatility (per GC-MS) and natural origin align with uses in essential oil formulations, though stability and toxicity studies are needed .

Q & A

Q. What advanced statistical methods address variability in this compound dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.